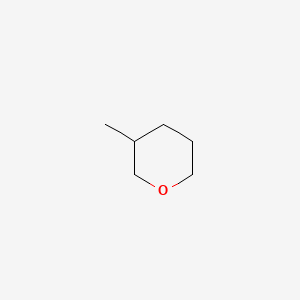

3-Methyltetrahydropyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

26093-63-0 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

3-methyloxane |

InChI |

InChI=1S/C6H12O/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3 |

InChI Key |

UJQZTMFRMLEYQN-UHFFFAOYSA-N |

SMILES |

CC1CCCOC1 |

Canonical SMILES |

CC1CCCOC1 |

Other CAS No. |

26093-63-0 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of 3-Methyltetrahydropyran: A Technical Guide

Introduction: 3-Methyltetrahydropyran is a heterocyclic organic compound belonging to the tetrahydropyran (B127337) class of molecules. The tetrahydropyran ring system is a prevalent structural motif found in a wide array of natural products and is a key building block in the synthesis of many pharmaceutical compounds. Its utility stems from its relative stability and the stereochemical control that can be exerted during its synthesis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic characterization of this compound, aimed at researchers, scientists, and professionals in drug development. While a singular "discovery" paper for this specific molecule is not readily identifiable, this document outlines the established chemical principles for its preparation and analysis.

Synthesis of this compound

A common and effective method for the synthesis of substituted tetrahydropyrans is the Prins cyclization reaction.[1][2] This reaction involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene.[3] For the synthesis of this compound, a suitable starting material would be a homoallylic alcohol that can cyclize upon reaction with formaldehyde.

Experimental Protocol: Synthesis via Prins Cyclization

Materials:

-

Paraformaldehyde

-

Strong acid catalyst (e.g., sulfuric acid or a Lewis acid like indium(III) chloride)[4]

-

Anhydrous aprotic solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-penten-2-ol in the chosen anhydrous aprotic solvent.

-

Addition of Reagents: Add paraformaldehyde to the solution.

-

Initiation of Reaction: Cool the reaction mixture in an ice bath and slowly add the acid catalyst.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) multiple times.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by fractional distillation or column chromatography to yield pure this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [5] |

| Molecular Weight | 100.16 g/mol | [5] |

| CAS Number | 26093-63-0 | [5] |

| IUPAC Name | 3-methyloxane | [5] |

| Density | 0.863 g/mL at 25 °C | [6] |

| Boiling Point | 124-126 °C | [6] |

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Predicted): Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.8 - 3.2 | Multiplet | 3H | H-2, H-6 |

| ~1.8 - 1.2 | Multiplet | 5H | H-3, H-4, H-5 |

| ~0.9 | Doublet | 3H | -CH₃ |

¹³C NMR Data: Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~73 | C-2 |

| ~68 | C-6 |

| ~35 | C-4 |

| ~32 | C-3 |

| ~26 | C-5 |

| ~22 | -CH₃ |

Note: Specific chemical shifts and multiplicities can vary based on the solvent and the specific stereoisomer.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are associated with C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (alkane) |

| 1470 - 1450 | Medium | C-H bending |

| 1100 - 1050 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 100 | Molecular ion (M⁺) |

| 85 | Loss of a methyl group (-CH₃) |

| 57 | Further fragmentation |

| 43 | Common alkyl fragment |

Note: The fragmentation pattern can provide clues to the structure of the molecule.[8]

Experimental Protocol: Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for a volatile liquid like this compound.

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

-

Data Acquisition: Record the mass-to-charge ratio of the resulting ions.

Biological Context

The tetrahydropyran ring is a common feature in many biologically active natural products, including some carbohydrates and polyether antibiotics.[9] Its presence can influence the molecule's conformation, solubility, and ability to interact with biological targets. While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of substituted tetrahydropyrans has been investigated for various therapeutic applications. For instance, some tetrahydropyran derivatives have been explored as potential anti-cancer agents. The synthesis of various substituted tetrahydropyrans is a key area of research in medicinal chemistry for the development of new therapeutic agents.

Conclusion

This compound serves as a fundamental example of the tetrahydropyran class of heterocyclic compounds. Its synthesis, primarily through methods like the Prins cyclization, is well-established in the principles of organic chemistry. The characterization of its structure is straightforward using modern spectroscopic techniques, including NMR, IR, and mass spectrometry. While this specific molecule may not have extensive documented biological applications, it represents a valuable structural motif, and the methodologies for its synthesis and characterization are foundational for the development of more complex and potentially bioactive molecules within the broader family of tetrahydropyrans. This guide provides a solid technical foundation for researchers and professionals working with this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prins reaction - Wikipedia [en.wikipedia.org]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 26093-63-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2H-Pyran, tetrahydro-3-methyl- [webbook.nist.gov]

- 9. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

First Synthesis of 3-Methyltetrahydropyran: A Technical Retrospective

Core Synthesis Pathway: Dehydration of 3-Methyl-1,5-pentanediol (B147205)

The intramolecular cyclization of a 1,5-diol under acidic conditions represents a classic and straightforward method for the synthesis of tetrahydropyran (B127337) rings. In this proposed synthesis of 3-methyltetrahydropyran, the hydroxyl groups at the C1 and C5 positions of 3-methyl-1,5-pentanediol are induced to react, eliminating a molecule of water to form the cyclic ether.

Below is a diagram illustrating the logical workflow of this synthetic approach.

Caption: Logical workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-methyl-1,5-pentanediol. The values are representative of what would be expected from such a classical synthesis.

| Parameter | Value |

| Reactant | |

| 3-Methyl-1,5-pentanediol Molar Mass | 118.17 g/mol |

| Product | |

| This compound Molar Mass | 100.16 g/mol |

| Boiling Point | 115-117 °C |

| Density | ~0.86 g/mL at 25 °C |

| Reaction Conditions | |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | 130-140 °C |

| Yield | |

| Theoretical Yield | Dependent on starting material quantity |

| Typical Experimental Yield | 70-80% |

Experimental Protocol

This protocol details the probable methodology for the first synthesis of this compound via the acid-catalyzed dehydration of 3-methyl-1,5-pentanediol.

Materials:

-

3-methyl-1,5-pentanediol

-

Concentrated sulfuric acid (98%)

-

Anhydrous sodium sulfate

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Ice

Equipment:

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Distillation apparatus (including a condenser, receiving flask, and thermometer)

-

Heating mantle or oil bath

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add 3-methyl-1,5-pentanediol.

-

Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% by weight of the diol).

-

Dehydration and Distillation: Heat the mixture using a heating mantle or oil bath to a temperature of 130-140 °C. The this compound will co-distill with water as it is formed. Continue the distillation until no more organic product is collected.

-

Workup:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by distilled water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification: Decant the dried liquid into a clean, dry distillation apparatus and perform a final fractional distillation. Collect the fraction boiling at approximately 115-117 °C.

Signaling Pathway and Reaction Mechanism

The acid-catalyzed dehydration of 3-methyl-1,5-pentanediol to this compound proceeds through a series of protonation and nucleophilic attack steps, characteristic of an SN2-type intramolecular etherification.

Caption: Reaction mechanism for the synthesis of this compound.

An In-depth Technical Guide to 3-Methyltetrahydropyran (CAS Number: 26093-63-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyltetrahydropyran (CAS No. 26093-63-0), a heterocyclic organic compound. This document details its chemical and physical properties, safety and handling information, spectroscopic data, and its applications in organic synthesis, which are pertinent to researchers and professionals in drug development.

Core Chemical Identity and Properties

This compound, also known as 3-methyloxane, is a saturated cyclic ether. Its structure consists of a six-membered tetrahydropyran (B127337) ring substituted with a methyl group at the 3-position. It is a colorless, volatile liquid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Boiling Point | 107.3 - 109 °C | [2][3] |

| Density | 0.852 - 0.863 g/cm³ at 25 °C | [2][3][] |

| Refractive Index | 1.414 | [2] |

| Flash Point | 11 °C | [2] |

| Vapor Pressure | 31.8 mmHg at 25 °C | [2] |

| Water Solubility | Estimated at 3101 mg/L at 25 °C | [5] |

| LogP (Octanol/Water) | 1.85 (Estimated) | [5] |

Safety and Handling

This compound is classified as a highly flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | Danger | 🔥 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | ❗ |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | ❗ |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques. The key characteristics of its NMR, IR, and mass spectra are summarized below.

Table 3: Summary of Spectroscopic Data for this compound

| Spectrum Type | Key Features and Interpretations |

| ¹H NMR | The proton NMR spectrum will show complex multiplets for the protons on the tetrahydropyran ring. The methyl group protons will appear as a doublet in the upfield region (approx. 0.9-1.1 ppm). The protons on the carbon adjacent to the oxygen (C2 and C6) will be the most deshielded among the ring protons, appearing further downfield. |

| ¹³C NMR | The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in different chemical environments. The carbon of the methyl group will be the most upfield signal. The carbons bonded to the oxygen (C2 and C6) will appear in the downfield region typical for ethers (approx. 60-80 ppm).[6][7][8] |

| IR Spectroscopy | The infrared spectrum is characterized by strong C-H stretching absorptions from the alkyl groups in the 2850-2950 cm⁻¹ region. A prominent C-O stretching band, characteristic of ethers, will be observed in the fingerprint region, typically around 1050-1150 cm⁻¹.[9][10][11][12] |

| Mass Spectrometry | Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 100 may be observed. Common fragmentation patterns for cyclic ethers include the loss of alkyl radicals and ring-opening fragmentations. A significant peak may be observed corresponding to the loss of the methyl group (M-15) at m/z = 85.[13][14][15][16] |

Role in Research and Drug Development

While this compound is not typically a pharmacologically active compound itself, it and its structural isomers, like 4-methyltetrahydropyran (MTHP), are gaining importance in the context of "green chemistry" and sustainable chemical synthesis.[17] For drug development professionals, its relevance lies in its application as a reaction solvent.

Substituted tetrahydropyrans are considered greener alternatives to other cyclic ethers like tetrahydrofuran (B95107) (THF) due to their higher boiling points, lower water solubility (which aids in work-up and reduces aqueous waste), and greater stability under acidic or basic conditions.[17][18] These properties can lead to improved reaction yields and more efficient and environmentally friendly synthetic processes, which are critical considerations in pharmaceutical manufacturing.

Figure 1: Logical diagram illustrating solvent selection criteria.

Experimental Protocols: Synthesis of Tetrahydropyrans

Representative Protocol: Prins Cyclization for Tetrahydropyran Synthesis

This protocol describes a general procedure for the synthesis of a substituted tetrahydropyran-4-ol derivative, which illustrates the core chemical transformation.

Materials:

-

Homoallylic alcohol (1.0 eq)

-

Aldehyde (1.2 eq)

-

Acid catalyst (e.g., phosphomolybdic acid, 10 mol%)[19]

-

Solvent (e.g., water or an organic solvent like dichloromethane)

Procedure:

-

Reaction Setup: To a solution of the homoallylic alcohol in the chosen solvent, add the aldehyde.

-

Catalyst Addition: Add the acid catalyst to the mixture with stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the pure tetrahydropyran derivative.

Figure 2: Generalized experimental workflow for tetrahydropyran synthesis.

References

- 1. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 26093-63-0 [chemnet.com]

- 3. 26093-63-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. EPI System Information for (±)-3-methyl tetrahydropyran 26093-63-0 [thegoodscentscompany.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. bhu.ac.in [bhu.ac.in]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. MTHP | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]

- 18. kuraray.eu [kuraray.eu]

- 19. Tetrahydropyran synthesis [organic-chemistry.org]

- 20. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.abo.fi [research.abo.fi]

An In-depth Technical Guide to the Molecular Structure of 3-Methyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyltetrahydropyran is a saturated heterocyclic organic compound with the chemical formula C₆H₁₂O. As a derivative of tetrahydropyran (B127337), it is a valuable building block in organic synthesis and medicinal chemistry. The presence of a methyl group at the 3-position introduces a chiral center, leading to the existence of two enantiomers, (R)- and (S)-3-methyltetrahydropyran, and gives rise to cis and trans diastereomers depending on the orientation of the methyl group relative to other substituents on the pyran ring. This guide provides a comprehensive overview of the molecular structure of this compound, focusing on its stereochemistry, conformational analysis, and key structural parameters.

Molecular Structure and Stereochemistry

The core of this compound is a six-membered tetrahydropyran ring. The presence of the methyl group at the C3 position results in stereoisomerism. The molecule can exist as a pair of enantiomers, (3R)-3-methyltetrahydropyran and (3S)-3-methyltetrahydropyran.

The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain, similar to cyclohexane. In this conformation, substituents can occupy either axial or equatorial positions. For this compound, this leads to two primary chair conformers for each enantiomer: one with the methyl group in an axial position and one with it in an equatorial position.

Conformational Analysis

The relative stability of the axial and equatorial conformers is a key aspect of the molecular structure of this compound. In general, for monosubstituted cyclohexanes and related heterocycles, the conformer with the substituent in the equatorial position is more stable to avoid unfavorable 1,3-diaxial interactions.

Computational studies using Density Functional Theory (DFT) have been employed to determine the conformational energies of this compound. These studies indicate that the equatorial conformer is indeed the more stable of the two. The energy difference between the equatorial and axial conformers is a critical parameter in understanding the conformational equilibrium of the molecule.

Quantitative Structural Data

Table 1: Calculated Bond Lengths for Equatorial cis-3-Methyltetrahydropyran

| Bond | Bond Length (Å) |

| O1 - C2 | 1.435 |

| C2 - C3 | 1.538 |

| C3 - C4 | 1.539 |

| C4 - C5 | 1.537 |

| C5 - C6 | 1.529 |

| C6 - O1 | 1.436 |

| C3 - C7 (Methyl) | 1.541 |

| C2 - H | 1.09-1.10 |

| C3 - H | 1.10 |

| C4 - H | 1.09-1.10 |

| C5 - H | 1.09-1.10 |

| C6 - H | 1.09-1.10 |

| C7 - H (Methyl) | 1.09 |

Table 2: Calculated Bond Angles for Equatorial cis-3-Methyltetrahydropyran

| Angle | Bond Angle (°) |

| C6 - O1 - C2 | 111.8 |

| O1 - C2 - C3 | 111.1 |

| C2 - C3 - C4 | 110.9 |

| C3 - C4 - C5 | 110.2 |

| C4 - C5 - C6 | 111.3 |

| C5 - C6 - O1 | 112.5 |

| C2 - C3 - C7 | 111.5 |

| C4 - C3 - C7 | 110.8 |

| H - C - H | 107-109 |

| H - C - C | 108-111 |

| H - C - O | 108-110 |

Table 3: Calculated Dihedral Angles for Equatorial cis-3-Methyltetrahydropyran

| Dihedral Angle | Dihedral Angle (°) |

| C6 - O1 - C2 - C3 | -60.5 |

| O1 - C2 - C3 - C4 | 55.8 |

| C2 - C3 - C4 - C5 | -54.1 |

| C3 - C4 - C5 - C6 | 56.2 |

| C4 - C5 - C6 - O1 | -59.7 |

| C5 - C6 - O1 - C2 | 62.1 |

| C7 - C3 - C2 - O1 | 177.1 |

| C7 - C3 - C4 - C5 | 178.9 |

Experimental Protocols

Synthesis of this compound via Prins Cyclization

A common and effective method for the synthesis of this compound is the Prins cyclization reaction between a homoallylic alcohol and an aldehyde. For the synthesis of this compound, 3-buten-1-ol (B139374) and acetaldehyde (B116499) are suitable starting materials. The reaction is typically catalyzed by a Brønsted or Lewis acid.

Experimental Workflow: Prins Cyclization

Caption: Prins cyclization workflow for this compound synthesis.

Detailed Protocol:

-

To a stirred solution of 3-buten-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), acetaldehyde is added.

-

The reaction mixture is cooled to a specific temperature (e.g., 0 °C).

-

A catalytic amount of a Brønsted acid (e.g., sulfuric acid) or a Lewis acid (e.g., boron trifluoride etherate) is added dropwise.

-

The reaction is stirred at the controlled temperature and monitored for completion using an appropriate analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, the reaction is quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield this compound as a mixture of cis and trans isomers.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the conformational analysis of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule are sensitive to their spatial arrangement.

¹H and ¹³C NMR Data:

The following tables summarize the expected chemical shift ranges for the protons and carbons in the cis (equatorial methyl) and trans (axial methyl) conformers of this compound.

Table 4: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton | cis (Equatorial Me) (ppm) | trans (Axial Me) (ppm) |

| H2a | ~3.9 | ~3.3 |

| H2e | ~3.4 | ~4.0 |

| H3 | ~1.6 | ~1.8 |

| H4a | ~1.2 | ~1.4 |

| H4e | ~1.8 | ~1.7 |

| H5a | ~1.3 | ~1.5 |

| H5e | ~1.7 | ~1.6 |

| H6a | ~3.3 | ~3.8 |

| H6e | ~3.9 | ~3.5 |

| CH₃ | ~0.9 (d) | ~1.0 (d) |

Table 5: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | cis (Equatorial Me) (ppm) | trans (Axial Me) (ppm) |

| C2 | ~74 | ~68 |

| C3 | ~33 | ~29 |

| C4 | ~32 | ~27 |

| C5 | ~26 | ~23 |

| C6 | ~68 | ~65 |

| CH₃ | ~22 | ~17 |

Visualization of Molecular Structure

The stereochemistry and conformational equilibrium of this compound can be visualized using diagrams.

Cis/Trans Isomerism and Chair Conformations

The two chair conformations of cis-3-methyltetrahydropyran are in equilibrium, with the equatorial conformer being more stable.

Caption: Chair conformations of cis-3-methyltetrahydropyran.

Note: Due to the limitations of the current environment, placeholder images are used in the DOT script. In a full implementation, these would be replaced with actual 2D renderings of the chair conformations.

Logical Relationship of Stereoisomers

The relationship between the different stereoisomers of this compound can be illustrated as follows:

Caption: Stereoisomeric relationships of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, a key heterocyclic compound. The guide has covered its stereochemistry, conformational analysis, and quantitative structural parameters derived from computational methods. Detailed experimental protocols for its synthesis via Prins cyclization and analysis by NMR spectroscopy have also been presented. The provided visualizations aim to clarify the complex spatial arrangements and isomeric relationships of this molecule, offering valuable insights for researchers, scientists, and professionals in drug development. A thorough understanding of the structural nuances of this compound is crucial for its effective utilization in the design and synthesis of novel chemical entities.

Spectroscopic Profile of 3-Methyltetrahydropyran: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-methyltetrahydropyran (C₆H₁₂O), a valuable cyclic ether in chemical synthesis and research. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is critical for confirming the compound's identity and purity.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 3.2 | Multiplet | 3H | H-2, H-6 |

| ~1.8 - 1.2 | Multiplet | 6H | H-3, H-4, H-5 |

| ~0.9 | Doublet | 3H | -CH₃ |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom |

| ~75 | C-2 |

| ~68 | C-6 |

| ~35 | C-4 |

| ~32 | C-3 |

| ~30 | C-5 |

| ~22 | -CH₃ |

Solvent: Chloroform-d (B32938). Reference: Tetramethylsilane (B1202638) (TMS)[1].

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | -CH₂- bend |

| 1375 | Medium | -CH₃ bend |

| 1100 - 1050 | Strong | C-O-C stretch (ether) |

Table 4: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 100 | Moderate | Molecular Ion [M]⁺ |

| 85 | High | [M - CH₃]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. The following are generalized experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample such as this compound, an FTIR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or ether is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar polydimethylsiloxane-based column). The temperature of the column is gradually increased to separate the components of the sample. The eluting compounds are then introduced into a mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

References

An In-depth Technical Guide to the NMR Spectra Analysis of 3-Methyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-methyltetrahydropyran (also known as 3-methyloxane), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details the expected ¹H and ¹³C NMR spectral data, outlines experimental protocols for its synthesis and NMR analysis, and provides a visual representation of the structure-spectra correlation.

Predicted NMR Spectral Data

Due to the limited availability of fully assigned public spectral data for this compound, the following tables present predicted ¹H NMR data and collated ¹³C NMR data from available databases. The predicted ¹H NMR values are based on established principles of chemical shift theory, spin-spin coupling, and analysis of analogous structures.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is complex due to the presence of a stereocenter at the C3 position and the conformational flexibility of the tetrahydropyran (B127337) ring. The axial and equatorial protons on the same carbon are diastereotopic and therefore chemically non-equivalent, leading to distinct signals and complex splitting patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H2 (axial) | ~3.8 - 4.0 | ddd | J(H2a, H2e) ≈ 11-12, J(H2a, H3a) ≈ 10-11, J(H2a, H3e) ≈ 3-4 | 1H |

| H2 (equatorial) | ~3.2 - 3.4 | ddd | J(H2e, H2a) ≈ 11-12, J(H2e, H3a) ≈ 3-4, J(H2e, H3e) ≈ 2-3 | 1H |

| H3 (axial/equatorial) | ~1.6 - 1.8 | m | - | 1H |

| H4 (axial) | ~1.2 - 1.4 | m | - | 1H |

| H4 (equatorial) | ~1.7 - 1.9 | m | - | 1H |

| H5 (axial) | ~1.3 - 1.5 | m | - | 1H |

| H5 (equatorial) | ~1.6 - 1.8 | m | - | 1H |

| H6 (axial) | ~3.3 - 3.5 | ddd | J(H6a, H6e) ≈ 11-12, J(H6a, H5a) ≈ 10-11, J(H6a, H5e) ≈ 3-4 | 1H |

| H6 (equatorial) | ~3.9 - 4.1 | ddd | J(H6e, H6a) ≈ 11-12, J(H6e, H5a) ≈ 3-4, J(H6e, H5e) ≈ 2-3 | 1H |

| -CH₃ | ~0.9 - 1.1 | d | J(CH₃, H3) ≈ 6-7 | 3H |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used, temperature, and the conformational equilibrium of the ring.

¹³C NMR Spectral Data

The following carbon-13 NMR data is compiled from the SpectraBase database.[1][2]

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | 73.6 |

| C3 | 31.9 |

| C4 | 31.2 |

| C5 | 26.2 |

| C6 | 68.3 |

| -CH₃ | 17.5 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation of 3-methyl-3,4-dihydro-2H-pyran. The dihydropyran can be synthesized via a Prins reaction between isoprene (B109036) and formaldehyde. A representative procedure is outlined below.

Materials:

-

3-Methyl-3,4-dihydro-2H-pyran

-

Palladium on carbon (10 wt. %)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-3,4-dihydro-2H-pyran in ethanol.

-

Carefully add 10% palladium on carbon to the solution (typically 1-5 mol% of the substrate).

-

Place the flask in a hydrogenation apparatus.

-

Evacuate the reaction vessel and purge with hydrogen gas (repeat this step 3 times).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Rinse the celite pad with ethanol.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

A standard set of 1D and 2D NMR experiments should be performed to fully characterize the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30 or similar).

-

Spectral Width: 0-100 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR (for complete assignment):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

-

Visualization of Structure-Spectra Relationships

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

Caption: Correlation diagram of this compound structure and its NMR signals.

Caption: Experimental workflow for NMR analysis of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 3-Methyltetrahydropyran (C₆H₁₂O). It includes a detailed summary of its characteristic vibrational modes, a standardized experimental protocol for obtaining its IR spectrum, and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize spectroscopic techniques for molecular characterization.

Introduction to this compound and IR Spectroscopy

This compound is a cyclic ether with the molecular formula C₆H₁₂O. Its structure consists of a six-membered tetrahydropyran (B127337) ring with a methyl group substituent at the 3-position. Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The resulting IR spectrum serves as a unique molecular "fingerprint," providing valuable information about the chemical structure and bonding within the molecule.

Infrared Spectroscopy Data for this compound

The following table summarizes the predicted characteristic infrared absorption bands for this compound. The assignments are based on the typical vibrational frequencies of alkanes and ethers. The intensity of the absorption is categorized as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 2965-2950 | s | C-H Asymmetric Stretch | -CH₃ |

| 2940-2915 | s | C-H Asymmetric Stretch | -CH₂- |

| 2880-2865 | m | C-H Symmetric Stretch | -CH₃ |

| 2860-2840 | m | C-H Symmetric Stretch | -CH₂- |

| 1470-1445 | m | C-H Scissoring/Bending | -CH₂- |

| 1385-1370 | m | C-H Bending (Umbrella Mode) | -CH₃ |

| 1125-1085 | s | C-O-C Asymmetric Stretch | Cyclic Ether |

| ~1040 | m | C-O-C Symmetric Stretch | Cyclic Ether |

Experimental Protocol: Obtaining the FTIR Spectrum

This section outlines a detailed methodology for acquiring the Fourier-Transform Infrared (FTIR) spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

1. Instrumentation and Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

- This compound sample (liquid).

- Dropper or pipette.

- Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

- Lint-free wipes.

2. Sample Preparation and Background Collection:

- Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

- Record a background spectrum of the empty, clean ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences. The background scan typically involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Sample Analysis:

- Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

- Lower the ATR press to ensure good contact between the liquid sample and the crystal.

- Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Similar to the background scan, co-add multiple scans to obtain a high-quality spectrum.

4. Data Processing and Analysis:

- The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Process the spectrum as needed, which may include baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

- Correlate the observed absorption bands with known vibrational frequencies to identify the functional groups present in this compound.

5. Post-Analysis Cleanup:

- Retract the ATR press and carefully clean the this compound from the crystal surface using a lint-free wipe and an appropriate solvent.

- Ensure the crystal is clean and dry for the next user.

Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry of 3-Methyltetrahydropyran: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-Methyltetrahydropyran (C₆H₁₂O), a cyclic ether with applications in organic synthesis and as a potential building block in pharmaceutical development. This document details the electron ionization (EI) mass spectrum, proposes a primary fragmentation pathway, and furnishes a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to serve as a foundational resource for the identification, characterization, and quantification of this compound in various analytical workflows.

Introduction

This compound is a saturated heterocyclic compound. Its structural characterization is crucial for quality control in synthesis, reaction monitoring, and metabolic studies. Mass spectrometry, particularly coupled with gas chromatography, is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and structural elucidation capabilities. Understanding its fragmentation pattern under electron ionization is fundamental for its unambiguous identification in complex matrices.

Electron Ionization Mass Spectrum

The mass spectrum of this compound was acquired using electron ionization (EI). The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities. The molecular ion peak ([M]⁺) is observed at m/z 100, consistent with its molecular weight of 100.16 g/mol .[1][2]

Table 1: Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 27 | 35.8 | [C₂H₃]⁺ |

| 29 | 29.7 | [C₂H₅]⁺ |

| 39 | 35.8 | [C₃H₃]⁺ |

| 41 | 67.3 | [C₃H₅]⁺ |

| 42 | 41.6 | [C₃H₆]⁺ |

| 43 | 63.4 | [C₃H₇]⁺ |

| 55 | 69.3 | [C₄H₇]⁺ |

| 56 | 100.0 | [C₄H₈]⁺ |

| 57 | 31.7 | [C₄H₉]⁺ |

| 69 | 31.7 | [C₅H₉]⁺ |

| 71 | 13.9 | [C₄H₇O]⁺ |

| 85 | 47.5 | [M - CH₃]⁺ |

| 100 | 17.8 | [M]⁺ |

Data sourced from the NIST WebBook.[1]

Proposed Fragmentation Pathway

Upon electron ionization, this compound undergoes a series of fragmentation events. The initial ionization event involves the loss of a non-bonding electron from the oxygen atom, forming the molecular ion ([M]⁺) at m/z 100. The subsequent fragmentation is dominated by alpha-cleavage and ring-opening reactions, leading to the formation of characteristic fragment ions.

A primary fragmentation pathway involves the loss of the methyl group at the C3 position, resulting in a stable secondary carbocation at m/z 85. Subsequent ring opening and further fragmentation can lead to the formation of the base peak at m/z 56.

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile organic compounds (VOCs).

Sample Preparation

Samples containing this compound should be dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane. For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound. The concentration of the sample solutions should be adjusted to fall within the linear range of the calibration curve.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass spectrometer.

-

Injector: Split/splitless injector.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for 1 minute.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20-200.

-

Scan Speed: 1000 amu/s.

Data Acquisition and Analysis

Data should be acquired in full scan mode. The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard or with a library spectrum, such as the NIST Mass Spectral Library. For quantification, the peak area of a characteristic ion (e.g., m/z 56 or 85) is integrated and compared against the calibration curve.

Caption: GC-MS workflow for this compound analysis.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The provided mass spectral data and proposed fragmentation pathway offer a solid basis for the identification and structural elucidation of this compound. The detailed GC-MS protocol serves as a practical starting point for researchers and analytical professionals in the fields of chemistry and drug development for the reliable analysis of this compound.

References

Conformational Analysis of 3-Methyltetrahydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of 3-Methyltetrahydropyran, a critical aspect for understanding its chemical behavior and its role as a structural motif in medicinal chemistry. This document summarizes key quantitative data from both computational and experimental studies, details relevant experimental protocols, and visualizes the fundamental principles of its conformational isomerism.

Core Concepts: Chair Conformations and Axial-Equatorial Equilibrium

The six-membered tetrahydropyran (B127337) ring predominantly adopts a chair conformation to minimize angular and torsional strain. For this compound, this results in a dynamic equilibrium between two primary chair conformers: one with the methyl group in an axial position and one with the methyl group in an equatorial position. The relative stability of these two conformers is a key determinant of the molecule's overall properties.

The interconversion between these two chair forms, known as ring inversion, is a rapid process at room temperature. The equilibrium is dictated by the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.

Quantitative Conformational Analysis

The energy difference between the axial and equatorial conformers can be determined through both computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Data

A variety of computational methods have been employed to calculate the conformational energy difference (ΔE) between the axial and equatorial conformers of this compound. The equatorial conformer is consistently predicted to be more stable. It is noteworthy that the destabilization of the axial conformer in this compound is less pronounced compared to its 4-methyl counterpart. This is attributed to the replacement of a 1,3-syn-axial hydrogen interaction with a less sterically demanding interaction with the lone pairs of the ring oxygen.[1]

| Computational Method | ΔE (Equatorial - Axial) (kcal/mol) | Reference |

| DLPNO-CCSD(T) | -1.59 | [1] |

| MP2 | -1.63 | [1] |

| B3LYP | -1.74 | [1] |

| HF/cc-pVDZ | -1.69 | [1] |

| MM3-96 | -1.58 | [1] |

| MM3-00 | -1.58 | [1] |

| MMFF94 | -1.65 | [1] |

Experimental Data

Experimental determination of the conformational equilibrium is crucial for validating computational models. The primary method for this is low-temperature NMR spectroscopy, which allows for the "freezing out" of the individual conformers and their direct observation and quantification.

The experimentally determined conformational free energy (A-value) for the methyl group in the 3-position of the tetrahydropyran ring reflects the preference for the equatorial orientation.

| Substituent Position | Experimental A-value (kcal/mol) | Reference |

| 3-Methyl | 1.43 | [2][3][4] |

Experimental Protocols

The determination of the conformational equilibrium of this compound is typically achieved through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a generalized protocol for such an experiment.

Low-Temperature ¹H NMR Spectroscopy for Conformational Analysis

Objective: To determine the equilibrium constant and the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of this compound.

Materials:

-

This compound

-

Deuterated solvent with a low freezing point (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dichloromethane (B109758) (CD₂Cl₂), or a mixture of deuterated solvents)

-

NMR spectrometer equipped with a variable temperature unit

-

NMR tubes

Procedure:

-

Sample Preparation: A dilute solution of this compound in the chosen deuterated solvent is prepared in an NMR tube. The concentration should be optimized to ensure good signal-to-noise ratio while avoiding intermolecular interactions that could affect the conformational equilibrium.

-

Initial Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, the ring inversion is rapid on the NMR timescale, and the observed chemical shifts and coupling constants are a weighted average of the axial and equatorial conformers.

-

Lowering the Temperature: The temperature of the NMR probe is gradually lowered. It is crucial to allow the sample to thermally equilibrate at each new temperature before acquiring a spectrum.

-

Coalescence Temperature: As the temperature is decreased, the rate of ring inversion slows down. The temperature at which the separate signals for the axial and equatorial conformers begin to broaden and merge is known as the coalescence temperature. This can be used to calculate the energy barrier to ring inversion.

-

Low-Temperature Spectrum: The temperature is further lowered until the rate of interconversion is slow enough on the NMR timescale to observe distinct signals for both the axial and equatorial conformers (the "slow-exchange regime"). This is typically below the coalescence temperature.

-

Signal Assignment and Integration: The signals corresponding to the axial and equatorial conformers are assigned based on characteristic chemical shifts and coupling constants. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The relative populations of the two conformers are determined by integrating the well-resolved signals corresponding to each isomer.

-

Calculation of Equilibrium Constant (K): The equilibrium constant is calculated from the ratio of the integrated areas of the signals for the equatorial (I_eq) and axial (I_ax) conformers: K = [Equatorial] / [Axial] = I_eq / I_ax

-

Calculation of Gibbs Free Energy Difference (ΔG°): The Gibbs free energy difference is then calculated using the following equation: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin at which the low-temperature spectrum was acquired.

Conclusion

The conformational analysis of this compound reveals a clear preference for the equatorial conformer, a finding supported by both computational and experimental data. This preference, quantified by a conformational energy of approximately 1.4-1.6 kcal/mol, is a critical piece of information for medicinal chemists and researchers in drug development. Understanding the three-dimensional structure and dynamic behavior of this and related heterocyclic systems is fundamental for the rational design of molecules with specific biological activities. The methodologies outlined in this guide provide a robust framework for the continued investigation of the conformational landscapes of important chemical entities.

References

An In-depth Technical Guide to the Physical Properties of 3-Methyltetrahydropyran

This technical guide provides a comprehensive overview of the core physical properties of 3-Methyltetrahydropyran, tailored for researchers, scientists, and professionals in drug development. This document collates and presents key quantitative data, outlines general experimental protocols for their determination, and visualizes the interplay of these properties.

Core Physical Properties of this compound

This compound, a cyclic ether, is recognized for its utility as a solvent in organic synthesis.[] Its physical characteristics are pivotal to its application and behavior in various chemical processes. A summary of its key physical properties is presented below.

General and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 26093-63-0 | [2][3][4] |

| Molecular Formula | C6H12O | [][2][3] |

| Molecular Weight | 100.16 g/mol | [][3][4] |

| Synonyms | Tetrahydro-3-methyl-2H-pyran, 3-methyloxane | [2][3] |

Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 107.3 °C at 760 mmHg, 109 °C at 733 mmHg | [2][5] |

| Density | 0.852 g/cm³, 0.863 g/mL at 25 °C | [][2][5] |

| Refractive Index | 1.414 | [2] |

| Flash Point | 11 °C | [2] |

| Vapor Pressure | 31.8 mmHg at 25 °C | [2] |

Experimental Protocols for Property Determination

While specific experimental protocols for this compound are not detailed in the provided search results, standard analytical methods are employed to determine the physical properties of liquid organic compounds. These methodologies are outlined below.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for its determination is distillation.

Apparatus:

-

A round-bottom flask

-

A distillation head with a thermometer adapter

-

A condenser

-

A receiving flask

-

A heating mantle or oil bath

-

A calibrated thermometer

Procedure:

-

The liquid is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser.

-

The liquid is heated gently.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

The constant temperature at which the liquid actively boils and condenses is recorded as the boiling point. The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

Density Measurement

Density, the mass per unit volume of a substance, is a fundamental physical property. It is typically measured using a pycnometer or a digital density meter.

Apparatus:

-

A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

A high-precision analytical balance

-

A constant-temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that overflows through the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and its mass is accurately weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

An Abbe refractometer

-

A constant-temperature water bath connected to the refractometer

-

A light source (typically a sodium lamp)

-

A dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.

-

A few drops of the sample liquid are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Interrelation of Physical Properties

The physical properties of a compound like this compound are interconnected. The following diagram illustrates the logical relationships between its molecular structure and its macroscopic physical characteristics.

This guide provides foundational data and methodologies relevant to the physical properties of this compound, serving as a valuable resource for its application in research and development. The provided data, sourced from various chemical databases, offers a robust starting point for any scientific endeavor involving this compound.

References

- 2. This compound | 26093-63-0 [chemnet.com]

- 3. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2H-Pyran, tetrahydro-3-methyl- (CAS 26093-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 26093-63-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Core Chemical Characteristics of 3-Methyloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical characteristics of 3-methyloxane, also known by its systematic IUPAC name, tetrahydro-3-methyl-2H-pyran. This saturated heterocyclic ether is a molecule of interest due to the prevalence of the tetrahydropyran (B127337) (THP) moiety in numerous natural products and pharmaceuticals. This document outlines its fundamental chemical and physical properties, spectroscopic data, synthesis methodologies, and reactivity, with a focus on applications relevant to chemical research and drug development.

Core Chemical and Physical Properties

3-Methyloxane is a cyclic ether with a methyl-substituted six-membered ring. Its physical and chemical properties are summarized below.

Table 1: General and Physical Properties of 3-Methyloxane

| Property | Value | Source |

| IUPAC Name | 3-methyloxane | [PubChem][1] |

| Synonyms | Tetrahydro-3-methyl-2H-pyran, 3-Methyltetrahydropyran | [PubChem][1] |

| CAS Number | 26093-63-0 | [PubChem][1] |

| Molecular Formula | C₆H₁₂O | [PubChem][1] |

| Molecular Weight | 100.16 g/mol | [PubChem][1] |

| Appearance | Colorless liquid (presumed) | General Knowledge |

| Kovats Retention Index | 774 (standard non-polar column) | [PubChem][1] |

Spectroscopic Data

The structural elucidation of 3-methyloxane is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1H NMR | Data not fully available in searched literature. A predicted spectrum would show complex multiplets for the ring protons and a doublet for the methyl group. | - | - |

| 13C NMR | Specific peak assignments require experimental data not found in the searched literature. Expected signals would include five distinct ring carbons and one methyl carbon. | - | - |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (alkane) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1380 | Medium | C-H bending (CH₃) |

| ~1100 | Strong | C-O-C stretching (ether) |

Note: The IR spectrum is characterized by the prominent C-H alkane stretches and a strong C-O-C ether stretch, which is typical for saturated cyclic ethers.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: The mass spectrum of 3-methyloxane shows a molecular ion peak at m/z 100. Common fragmentation patterns for cyclic ethers include the loss of alkyl substituents and ring cleavage.

Synthesis and Experimental Protocols

The synthesis of 3-methyloxane can be achieved through various methods common for the formation of tetrahydropyran rings. A plausible and common approach is the acid-catalyzed intramolecular cyclization of a corresponding unsaturated alcohol.

Experimental Protocol: Synthesis of 3-Methyloxane via Intramolecular Cyclization

Principle: This method involves the acid-catalyzed cyclization of (Z)-4-methylpent-4-en-1-ol. The protonation of the alkene double bond leads to the formation of a carbocation, which is then attacked by the hydroxyl group to form the tetrahydropyran ring.

Materials:

-

(Z)-4-methylpent-4-en-1-ol

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

A solution of (Z)-4-methylpent-4-en-1-ol in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield pure 3-methyloxane.

Reactivity and Potential Applications

The reactivity of 3-methyloxane is characteristic of a saturated cyclic ether. The lone pairs of electrons on the oxygen atom make it a Lewis base, capable of coordinating to Lewis acids and protons.

The primary mode of reactivity involves the cleavage of the C-O bond under acidic conditions, leading to ring-opening reactions. This reactivity can be exploited in organic synthesis to introduce functionalized alkyl chains.

In the context of drug development, the tetrahydropyran ring is a common structural motif found in many biologically active compounds and approved drugs. Its presence can influence the pharmacokinetic properties of a molecule, such as solubility, metabolic stability, and cell permeability. While there is no specific information on 3-methyloxane in signaling pathways, its structural similarity to components of larger, biologically active molecules suggests its potential as a building block in medicinal chemistry.

Visualizations

Synthetic Pathway

References

Preliminary Investigation of Methyl-Substituted Pyrans: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into methyl-substituted pyrans, a class of heterocyclic compounds with significant potential in drug discovery. This document outlines key synthetic methodologies, summarizes their diverse biological activities with quantitative data, and details essential experimental protocols. Furthermore, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation processes.

Synthesis of Methyl-Substituted Pyrans

The synthesis of methyl-substituted pyrans can be achieved through various strategies, often employing multicomponent reactions that allow for the construction of the pyran ring in a single step. A common approach involves the reaction of an active methylene (B1212753) compound, an aldehyde, and a β-dicarbonyl compound. For instance, a one-pot synthesis of 2,2,4,6-tetrasubstituted 2H-pyrans can be achieved through a phosphine-catalyzed condensation of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters, which rearrange to the 2H-pyran.[1] Another versatile method is the asymmetric construction of 2,6-disubstituted-4-methylene tetrahydropyrans, which involves a two-step process: a catalytic asymmetric allylation of an aldehyde followed by a TMSOTf-promoted annulation with a second aldehyde.

Biological Activities of Methyl-Substituted Pyrans

Methyl-substituted pyrans and their derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development. These activities include antithrombotic, anticancer, antioxidant, antimicrobial, and neuroprotective effects. The substitution pattern on the pyran ring plays a crucial role in determining the specific biological activity and potency.

Antithrombotic Activity

Certain methyl-substituted pyran-isoindolone derivatives have shown potent fibrinolytic activity. For example, a methyl-substituted derivative designated as F1 exhibited an EC50 value of 59.7 μM in a fibrinolytic assay.[2] Further modifications, such as the introduction of a benzyl (B1604629) group, have led to derivatives with even more remarkable fibrinolytic activity.[2]

Anticancer Activity

The anticancer potential of pyran derivatives has been evaluated against various cancer cell lines. The cytotoxic activity is typically assessed using the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: Anticancer Activity of Selected Pyran Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyran Derivative 1 | A549 (Lung Carcinoma) | 0.6 | [3] |

| Pyran Derivative 2 | HCT-116 (Colon Carcinoma) | >5 | [3] |

| Pyran Derivative 3 | LN229 (Glioblastoma) | 1.8 | [3] |

| Pyran Derivative 4 | HeLa (Cervical Cancer) | - | [2] |

| Pyran Derivative 5 | HepG2 (Liver Carcinoma) | - | - |

Note: This table is a compilation of representative data from various sources and is not exhaustive.

Antioxidant Activity

Many pyran derivatives exhibit significant antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Antioxidant Activity of Selected Pyran Derivatives

| Compound ID | DPPH Radical Scavenging IC50 (mM) | Reference |

| Pyran Derivative 4g | 0.329 | [4] |

| Pyran Derivative 4j | 0.1941 | [4] |

| Butylated Hydroxytoluene (BHT) - Standard | 0.245 | [4] |

Note: This table presents a selection of reported antioxidant activities.

Antimicrobial Activity

The antimicrobial potential of methyl-substituted pyrans has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of a Selected Thiazolo[4,5-b]pyridin-2-one Derivative

| Compound ID | Microorganism | MIC (µM) | Reference |

| Compound 3g | Pseudomonas aeruginosa | 0.21 | [5] |

| Compound 3g | Escherichia coli | 0.21 | [5] |

Note: This table highlights the potent activity of a specific pyran-containing heterocyclic system.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preliminary investigation of methyl-substituted pyrans.

Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans

This protocol describes a two-step process for the asymmetric synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans.

Step 1: Catalytic Asymmetric Allylation

-

To a solution of the first aldehyde (R1CHO) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a BINOL-titanium tetraisopropoxide (BITIP) catalyst.

-

Cool the mixture to a low temperature (e.g., -78 °C).

-

Add 2-(trimethylsilylmethyl)allyltri-n-butylstannane (reagent 1) dropwise to the reaction mixture.

-

Stir the reaction at the same temperature until completion (monitored by TLC).

-

Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH4Cl).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the resulting hydroxy allylsilane by column chromatography.

Step 2: TMSOTf-Promoted Annulation

-

Dissolve the purified hydroxy allylsilane in a dry solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add the second aldehyde (R2CHO) to the solution.

-

Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for a short period (typically 15 minutes).

-

Quench the reaction with a suitable base (e.g., triethylamine).

-

Allow the mixture to warm to room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final 2,6-disubstituted-4-methylene tetrahydropyran (B127337) product by column chromatography.

MTT Assay for Anticancer Activity

This protocol outlines the procedure for determining the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-